Thiazole-4-Carbothioic Acid Amide

货号 B1318096

CAS 编号:

80653-66-3

分子量: 144.2 g/mol

InChI 键: SOQQSPURSLWWMI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazole-4-Carbothioic Acid Amide is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Synthesis Analysis

The synthesis of Thiazole-4-Carbothioic Acid Amide involves a series of reactions. For instance, a series of 2-amino-thiazole-4-carboxamides were designed and synthesized based on the structure of cemadotin . These compounds were characterized by 1H-NMR, 13C-NMR, and high-resolution mass spectrometry .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole-4-Carbothioic Acid Amide can undergo various chemical reactions. For example, three-component reactions of enaminoesters, fluorodibromoiamides/ester, and sulfur provide thiazoles and isothiazoles via two C-F bond cleavages along with the formation of new C-S, C-N, and N-S bonds .Physical And Chemical Properties Analysis

Thiazole-4-Carbothioic Acid Amide has a melting point of 195-197℃ (ethanol) and a boiling point of 295.3±32.0 °C (Predicted) . It has a density of 1.461±0.06 g/cm3 (20 ºC 760 Torr) .科学研究应用

-

Antioxidant, Analgesic, Anti-inflammatory, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor or Cytotoxic Drug Molecules

-

Antihypertensive, Anti-inflammatory, Antischizophrenia, Antibacterial, Anti-HIV, Hypnotics, Antiallergic, Analgesic, Fibrinogen Receptor Antagonist, Bacterial DNA Gyrase B Inhibitor, Antitumor and Cytotoxic Activities

- Thiazole derivatives have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activities .

未来方向

属性

IUPAC Name |

1,3-thiazole-4-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S2/c5-4(7)3-1-8-2-6-3/h1-2H,(H2,5,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQQSPURSLWWMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515721 |

Source

|

| Record name | 1,3-Thiazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazole-4-carbothioamide | |

CAS RN |

80653-66-3 |

Source

|

| Record name | 1,3-Thiazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

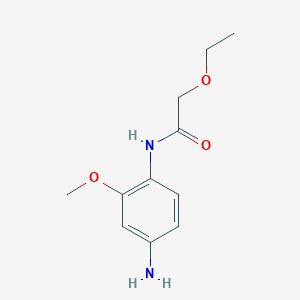

N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide

953734-52-6

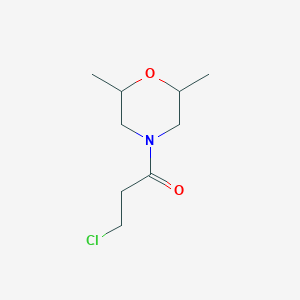

4-(3-Chloropropanoyl)-2,6-dimethylmorpholine

915920-51-3

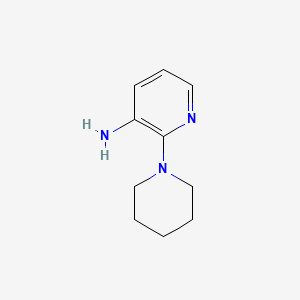

2-(1-Piperidinyl)-3-pyridinamine

5028-14-8

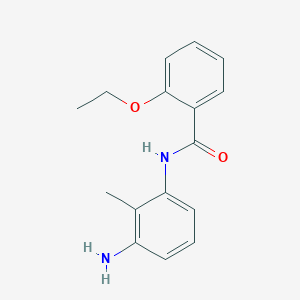

N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide

953736-08-8